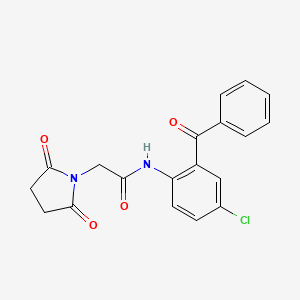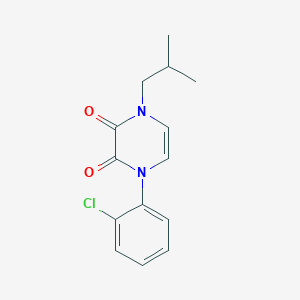![molecular formula C20H20N4O B6574894 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole CAS No. 1105223-72-0](/img/structure/B6574894.png)
5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole, a member of the benzodiazole family, exhibits intriguing properties for scientific and industrial applications. This compound features a 1,3-benzodiazole ring with substituents that confer unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Materials: : Common starting materials include 4-methylbenzonitrile, ethyl 2-amino-3,4-dimethylbenzoate, and ethyl bromoacetate.
Formation of the 1,2,4-oxadiazole Ring: : This step involves the reaction between 4-methylbenzonitrile and ethyl bromoacetate in the presence of a base, forming the 5-(4-methylphenyl)-1,2,4-oxadiazole.
Assembly of the Benzodiazole Structure: : Ethyl 2-amino-3,4-dimethylbenzoate is subjected to cyclization with the 5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl moiety under acidic conditions to form the target compound.
Industrial Production Methods
The industrial synthesis of this compound requires scaled-up versions of the aforementioned synthetic routes, with optimizations to increase yield, reduce costs, and ensure reproducibility. Continuous flow reactors and advanced catalysis techniques might be employed for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Can be oxidized by agents like potassium permanganate.
Reduction: : Reduction can occur through agents such as lithium aluminium hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly on the phenyl and benzodiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Different halogenating agents or alkyl/aryl halides.
Major Products Formed
Oxidation: : Yields carboxylic acids or aldehydes.
Reduction: : Produces alcohols or amines.
Substitution: : Forms various substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications:
Chemistry: : Utilized as a building block for more complex molecules and in photophysical studies.
Biology: : Explored for its potential as a fluorescent marker.
Medicine: : Investigated for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: : Employed in the development of materials with specific optical properties.
Mecanismo De Acción
The compound's mechanism of action involves interactions with molecular targets, such as enzymes or cellular receptors. It can bind to these targets, modulating their activity through:
Binding Affinity: : The substituents enhance binding affinity to specific enzymes.
Pathway Modulation: : Influences pathways like signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds include:
5,6-dimethyl-1-{2-[5-phenyl-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
5,6-dimethyl-1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
Compared to these analogs, 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole features a methyl group on the phenyl ring, which enhances its chemical stability and biological activity.
There you have it—a thorough dive into the fascinating world of this compound. Hope you found it helpful! If there's more you need to know, just ask!
Propiedades
IUPAC Name |
3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-4-6-16(7-5-13)20-22-19(23-25-20)8-9-24-12-21-17-10-14(2)15(3)11-18(17)24/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYGKNCSHKNNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CCN3C=NC4=C3C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)
![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6574861.png)
![5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6574866.png)

![2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide](/img/structure/B6574884.png)

![2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6574917.png)
![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6574922.png)
